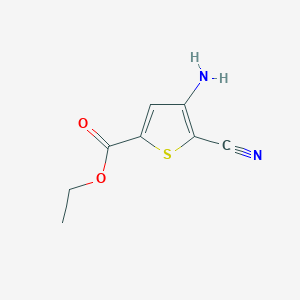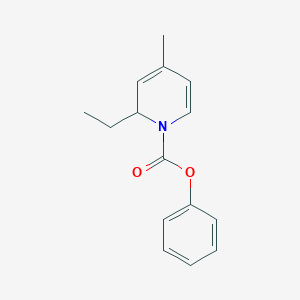![molecular formula C20H40OSi B12588775 Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- CAS No. 502150-93-8](/img/structure/B12588775.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- is a chemical compound with the molecular formula C20H40OSi and a molecular weight of 324.6 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- typically involves the reaction of appropriate alkyl halides with silanes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain optimal reaction conditions, ensuring consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of silanols or siloxanes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler silanes.
Substitution: This reaction involves the replacement of one functional group with another, which can result in a variety of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other silicon-based compounds.
Biology: Employed in the modification of biological molecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, altering their properties and functions. This interaction can affect various biological and chemical processes, making it a valuable tool in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- include other silanes with different alkyl or functional groups, such as:
- Silane, trimethyl[[1-(2-propynyl)undecyl]oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)decyl]oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)dodecyl]oxy]-
Uniqueness
The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- lies in its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required .
Properties
CAS No. |
502150-93-8 |
|---|---|
Molecular Formula |
C20H40OSi |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-tetradec-1-yn-4-yloxysilane |
InChI |
InChI=1S/C20H40OSi/c1-8-10-11-12-13-14-15-16-18-19(17-9-2)21-22(6,7)20(3,4)5/h2,19H,8,10-18H2,1,3-7H3 |
InChI Key |
ZAYXLCZSZXGZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CC#C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



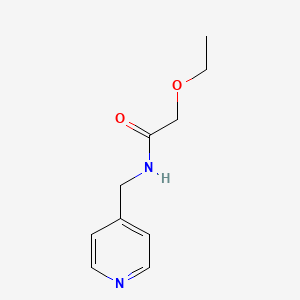
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
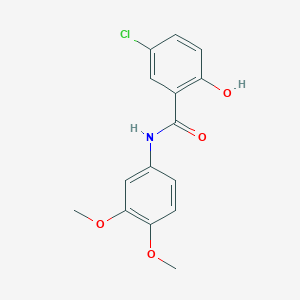
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
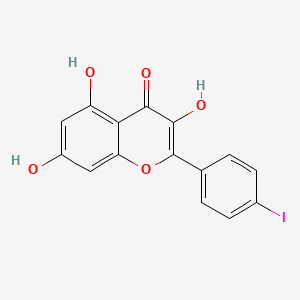
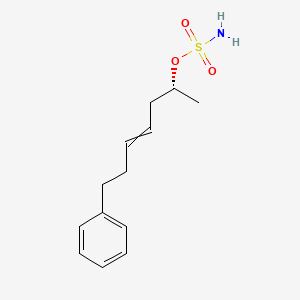
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
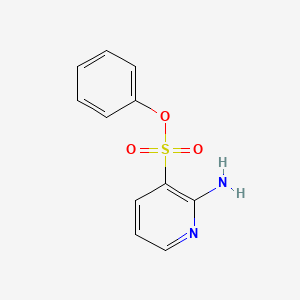

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
